N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide
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Overview
Description
N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE is a complex organic compound that features both thiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions. The final step involves coupling the thiazole and indole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety can bind to various biological targets, modulating their function. These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Sulfathiazole, Ritonavir, Abafungin.
Indole Derivatives: Indomethacin, Tryptophan, Serotonin.
Uniqueness
N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE is unique due to the combination of thiazole and indole rings in a single molecule
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[2-[[2-(1-propan-2-ylindol-4-yl)oxyacetyl]amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)22-7-6-13-14(22)4-3-5-15(13)25-9-17(24)21-18-20-12(10-26-18)8-16(19)23/h3-7,10-11H,8-9H2,1-2H3,(H2,19,23)(H,20,21,24) |
InChI Key |
BZYMYCMEQSVSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=NC(=CS3)CC(=O)N |
Origin of Product |
United States |
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